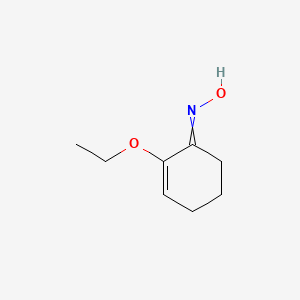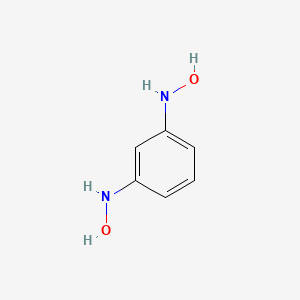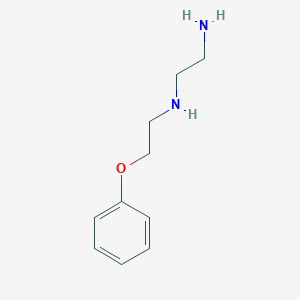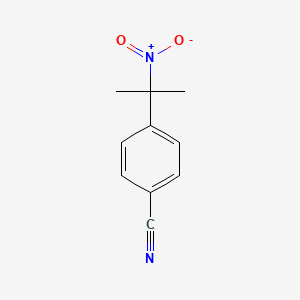![molecular formula C13H24N2O2Si2 B14614427 Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- CAS No. 59968-56-8](/img/structure/B14614427.png)
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
The synthesis of pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- typically involves the introduction of cyclopropyl and trimethylsilyl groups to a pyrimidine core. One common method involves the reaction of a pyrimidine derivative with cyclopropyl bromide in the presence of a base, followed by silylation using trimethylsilyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the stability of the compound and the desired reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism by which pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of cyclopropyl and trimethylsilyl groups can enhance its binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar compounds to pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- include other pyrimidine derivatives with different substituents, such as:
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: This compound has a methyl group instead of a cyclopropyl group, which can affect its chemical properties and applications.
Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-:
Propiedades
Número CAS |
59968-56-8 |
|---|---|
Fórmula molecular |
C13H24N2O2Si2 |
Peso molecular |
296.51 g/mol |
Nombre IUPAC |
(5-cyclopropyl-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H24N2O2Si2/c1-18(2,3)16-12-11(10-7-8-10)9-14-13(15-12)17-19(4,5)6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
HASXTSGBBYQLIA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=NC(=NC=C1C2CC2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)

![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)

![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)




